Home > Products > Screening Compounds P76293 > N-(Phosphonacetyl)-L-Aspartate
N-(Phosphonacetyl)-L-Aspartate -

N-(Phosphonacetyl)-L-Aspartate

Catalog Number: EVT-10983007
CAS Number:
Molecular Formula: C6H7NO8P-3
Molecular Weight: 252.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(Phosphonacetyl)-L-aspartate is a synthetic compound that serves as a potent inhibitor of aspartate transcarbamylase, an enzyme critical in the pyrimidine biosynthesis pathway. This compound is recognized for its structural similarity to the enzyme's natural substrates, carbamyl phosphate and L-aspartate, making it a valuable tool in biochemical research and potential therapeutic applications.

Source

N-(Phosphonacetyl)-L-aspartate is primarily synthesized in laboratory settings. It is derived from aspartic acid, with modifications that introduce a phosphonacetyl group. The compound is also known by other names, including sparfosic acid and phosphonoacetyl-L-aspartic acid, and has been cataloged under various identifiers such as CAS number 51321-79-0 and DrugBank accession number DB03459 .

Classification

This compound belongs to the class of organic compounds known as amino acids and derivatives. Specifically, it is categorized under N-acyl-alpha amino acids, which are characterized by the presence of an acyl group attached to the nitrogen atom of an amino acid . Its classification can be further detailed as follows:

  • Kingdom: Organic compounds
  • Super Class: Organic acids and derivatives
  • Class: Carboxylic acids and derivatives
  • Sub Class: Amino acids, peptides, and analogues
Synthesis Analysis

Methods

The synthesis of N-(Phosphonacetyl)-L-aspartate typically involves a multi-step chemical process. One common approach includes the acylation of L-aspartic acid with phosphonacetyl chloride. This reaction often requires specific conditions to ensure high yield and purity.

Technical Details

  1. Reagents: Phosphonacetyl chloride, L-aspartic acid (or its derivatives), and a base such as triethylamine are commonly used.
  2. Procedure:
    • L-aspartic acid is dissolved in an appropriate solvent (e.g., chloroform).
    • Phosphonacetyl chloride is added dropwise while maintaining low temperatures to control the reaction rate.
    • The mixture is stirred for several hours to facilitate the reaction.
    • After completion, the product is purified through techniques such as crystallization or chromatography .
Molecular Structure Analysis

Structure

N-(Phosphonacetyl)-L-aspartate has a complex molecular structure characterized by the following features:

  • Chemical Formula: C6H10N O8P
  • Molecular Weight: Approximately 255.11 g/mol
  • IUPAC Name: (2S)-2-(2-phosphonoacetamido)butanedioic acid
  • Structural Representation:
    • The molecule contains two carboxylic acid groups and a phosphonate group attached to the nitrogen atom of L-aspartic acid.

Data

  • CAS Number: 51321-79-0
  • InChI Key: ZZKNRXZVGOYGJT-VKHMYHEASA-N
  • Solubility: Water solubility is reported at approximately 6.73 mg/mL .
Chemical Reactions Analysis

Reactions

N-(Phosphonacetyl)-L-aspartate participates in various biochemical reactions primarily through its role as an inhibitor of aspartate transcarbamylase. The inhibition mechanism involves mimicking the transition state of the enzyme's natural substrates.

Technical Details

  1. Inhibition Mechanism:
    • The compound binds to the active site of aspartate transcarbamoylase, preventing substrate access.
    • This interaction alters enzyme kinetics, effectively reducing the formation of carbamoyl-L-aspartate from L-aspartate and carbamoyl phosphate .
Mechanism of Action

The mechanism of action for N-(Phosphonacetyl)-L-aspartate involves its function as a transition state analog. By closely resembling the transition state during substrate conversion, it stabilizes this state and inhibits enzymatic activity.

Process

  1. Binding: The compound competes with natural substrates for binding at the active site of aspartate transcarbamoylase.
  2. Stabilization: It stabilizes the transition state, effectively lowering the rate of reaction catalyzed by the enzyme.
  3. Outcome: This inhibition leads to decreased levels of pyrimidine nucleotides, impacting cell proliferation and metabolism .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Appearance: Typically appears as a white crystalline powder.

Chemical Properties

  1. Solubility: Soluble in water (6.73 mg/mL).
  2. pKa Values: Strongest acidic pKa reported at 1.65.
  3. Hydrogen Bonding Capacity:
    • Hydrogen Acceptors: 8
    • Hydrogen Donors: 5
  4. Polar Surface Area: 161.23 Ų .
Applications

N-(Phosphonacetyl)-L-aspartate has significant applications in scientific research:

  1. Biochemical Research: Used extensively to study enzyme kinetics and mechanisms due to its ability to inhibit aspartate transcarbamoylase effectively.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications in diseases related to pyrimidine metabolism, including certain cancers.
  3. Analytical Chemistry: Serves as a reference compound in assays measuring enzyme activity related to nucleotide synthesis .
Biochemical Mechanism of Action and Molecular Targeting

Inhibition of Aspartate Transcarbamylase in De Novo Pyrimidine Biosynthesis

N-(Phosphonacetyl)-L-Aspartate (PALA) exerts its primary biochemical effect through potent and specific inhibition of aspartate transcarbamylase (ATCase), the initial committed enzyme in the de novo pyrimidine biosynthesis pathway. ATCase catalyzes the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate. PALA functions as a bisubstrate analog that simultaneously occupies both the carbamoyl phosphate and aspartate binding sites within the catalytic domain of ATCase [8] [10]. X-ray crystallographic studies of the Escherichia coli ATCase-PALA complex reveal that PALA binding triggers significant quaternary and tertiary conformational changes in the enzyme (Table 1). These changes include:

  • Elongation along threefold axis: The catalytic trimers separate by approximately 12 Å
  • Domain reorientation: Catalytic trimers rotate by 10° relative to each other
  • Regulatory subunit movement: Regulatory dimers rotate 15° about molecular twofold axes [2] [8]

The conformational shift locks ATCase in its high-affinity R-state (relaxed state), preventing reversion to the low-affinity T-state (tense state). This transition is accompanied by localized structural rearrangements in catalytic chain segments (residues 50-55, 77-86, and 231-246) that optimize PALA binding through interactions with Ser52, Arg54, Thr55, Ser80, Lys84, Arg105, His134, Arg165, Arg229, and Gln231 [2] [8]. Consequently, PALA binding irreversibly halts pyrimidine nucleotide synthesis by blocking the catalytic conversion of substrates, depleting cellular reserves of uridine triphosphate and cytidine triphosphate essential for DNA and RNA synthesis [9] [10].

Table 1: Conformational Changes in ATCase Induced by PALA Binding

Structural ParameterT-State (Unbound)R-State (PALA-Bound)Functional Significance
Distance between catalytic trimersCloser proximity12 Å separation along threefold axisCreates optimal substrate-binding geometry
Catalytic trimer orientation10° relative rotationEnhances catalytic site accessibility
Regulatory dimer orientation15° rotation about twofold axisStabilizes high-activity conformation
Domain interfacesMinimal C1-R4 interfaceExtensive zinc domain-R chain interfaceFacilitates allosteric communication
Key binding residuesFlexible loopsOrdered conformation around PALACreates high-affinity inhibitory complex

Biochemical Modulation of Fluorouracil Cytotoxicity

PALA enhances the antitumor efficacy of fluorouracil through targeted biochemical modulation of pyrimidine metabolism. By inhibiting ATCase, PALA depletes intracellular uridine triphosphate pools, which:

  • Relieves feedback inhibition of orotate phosphoribosyltransferase (OPRT), the rate-limiting enzyme responsible for converting fluorouracil to its active metabolite, fluorouridine monophosphate [7]
  • Increases fluorouridine triphosphate incorporation into RNA due to reduced competition from endogenous uridine triphosphate [7]
  • Promotes formation of fluorodeoxyuridine monophosphate, the thymidylate synthase-inhibiting metabolite that causes DNA damage [7]

Phase I clinical studies demonstrate that PALA pretreatment significantly enhances fluorouracil cytotoxicity in human tumors. At a dose of 500 mg/m², PALA inhibits tumor ATCase activity by approximately 17%, while 1000 mg/m² achieves 49% inhibition (Table 2). This inhibition persists for 2-5 days post-administration, creating an extended window for fluorouracil potentiation [7]. The biochemical synergy is dose-dependent and correlates directly with the extent of ATCase suppression and subsequent pyrimidine nucleotide depletion.

Table 2: Dose-Dependent ATCase Inhibition by PALA in Human Tumors

PALA Dose (mg/m²)ATCase Inhibition (%)Duration of Significant InhibitionEffect on Fluorouracil Potentiation
1250%Negligible
25013%<48 hoursMinimal
50017%2-5 daysClinically significant
100049%2-5 daysSubstantial (but increased toxicity)

Transition-State Analogue Properties and Enzyme Kinetics

PALA represents a classic example of a transition-state analogue inhibitor, structurally mimicking the high-energy intermediate formed during ATCase catalysis. Its molecular design features:

  • Phosphonate group: Analogous to the tetrahedral phosphate transition state
  • Carboxylate groups: Positioned to mimic aspartate binding
  • Methylene bridge: Replaces the unstable carbonyl carbon of the transition state [8] [10]

Kinetic analyses reveal a complex, two-step binding mechanism to ATCase:

  • Rapid initial binding: Association rate ≈ 10⁸ M⁻¹s⁻¹ forms the initial enzyme-inhibitor complex
  • Slow conformational isomerization: Rate constant of 0.18 s⁻¹ induces the T→R transition
  • Tight complex formation: Dissociation constant decreases 10-fold after isomerization (reverse isomerization rate = 0.018 s⁻¹) [3] [6]

This biphasic kinetic profile explains PALA's exceptional binding affinity. Stopped-flow kinetics and ³¹P saturation transfer nuclear magnetic resonance spectroscopy demonstrate that the initial complex dissociates rapidly (t₁/₂ ≈ 260 ms), while the isomerized complex exhibits slow dissociation (t₁/₂ ≈ 11 seconds) [3] [6]. The kinetic behavior underscores PALA's mechanism as a paradigm for transition-state inhibitors that exploit enzymatic conformational dynamics to achieve high specificity and potency.

Table 3: Kinetic Parameters of PALA-ATCase Interaction

Kinetic ParameterValueMethod of DeterminationStructural Interpretation
Initial association rate (kₒₙ)10⁸ M⁻¹s⁻¹Stopped-flow kineticsDiffusion-limited binding to catalytic site
Initial dissociation rate (kₒff)28 s⁻¹³¹P saturation transfer NMRRapid reversibility of initial complex
Isomerization forward rate (k₂)0.18 s⁻¹Presteady-state burst kineticsRate-limiting conformational change (T→R transition)
Isomerization reverse rate (k₋₂)0.018 s⁻¹Activity lag analysisStability of the final inhibited complex
Overall dissociation constant (Kᵢ)0.3 nM*Calculated from kinetic constants10-fold tighter binding after isomerization

*Calculated from kinetic parameters: Kᵢ = (kₒff/kₒₙ) × (k₋₂/k₂)

Uridine Reversal Mechanisms of PALA-Induced Toxicity

The cytotoxicity of PALA stems directly from pyrimidine nucleotide depletion, which can be reversed through uridine salvage pathways. This rescue mechanism operates via:

  • Exogenous uridine uptake: Transported into cells via nucleoside transporters
  • Phosphorylation by uridine kinase: Converts uridine to uridine monophosphate
  • Metabolic flux through downstream enzymes: Generates uridine triphosphate independently of ATCase [9]

Uridine supplementation effectively bypasses the PALA-induced blockade in de novo pyrimidine synthesis (Figure 1). The biochemical efficacy of uridine rescue is demonstrated experimentally in mouse tumor models, where co-administration reverses PALA's antitumor effects [9] [10]. This phenomenon has significant therapeutic implications:

  • Limits single-agent PALA efficacy: Tumors with efficient uridine salvage pathways exhibit resistance
  • Informs combination therapies: Guides scheduling of PALA with pyrimidine antagonists
  • Explains tissue-specific toxicity: Tissues with high uridine kinase activity are protected [9]

The specificity of uridine reversal underscores PALA's targeted mechanism of action and provides a biochemical strategy for modulating therapeutic selectivity. Recent research indicates that PALA also activates nucleotide-binding oligomerization domain 2-mediated immune responses during uridine depletion, suggesting dual mechanisms of action in specific cellular contexts [4].

Figure 1: Uridine Salvage Pathway Bypassing PALA Inhibition

De Novo Pathway:  Carbamoyl Phosphate + L-Aspartate  │  ▼  ATCase (Blocked by PALA)  │  X  │  Uridine triphosphate  ↑  │  Salvage Pathway:  Uridine  │  ▼  Uridine Kinase  │  ▼  Uridine Monophosphate → ... → Uridine Triphosphate  

Properties

Product Name

N-(Phosphonacetyl)-L-Aspartate

IUPAC Name

(2S)-2-[[2-[hydroxy(oxido)phosphoryl]acetyl]amino]butanedioate

Molecular Formula

C6H7NO8P-3

Molecular Weight

252.10 g/mol

InChI

InChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)/p-3/t3-/m0/s1

InChI Key

ZZKNRXZVGOYGJT-VKHMYHEASA-K

Canonical SMILES

C(C(C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-]

Isomeric SMILES

C([C@@H](C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.